AL 3264

Description

AL 3264, identified by the United Nations (UN) code UN 3264, corresponds to anhydrous aluminum chloride (AlCl₃), a highly reactive inorganic compound widely used as a Lewis acid catalyst in organic synthesis, polymerization, and industrial chemical processes . Key properties include:

- Molecular Weight: 133.34 g/mol

- Hazard Class: 8 (Corrosive)

- Toxicity: LD₅₀ (oral, rat) = 3730 mg/kg; TLV-TWA = 2 mg(Al)/m³ .

- Applications: Friedel-Crafts alkylation/acylation, hydrocarbon cracking, and specialty chemical production.

Anhydrous AlCl₃ is hygroscopic, reacts violently with water, and requires careful handling due to its corrosive nature and respiratory hazards .

Properties

Molecular Formula |

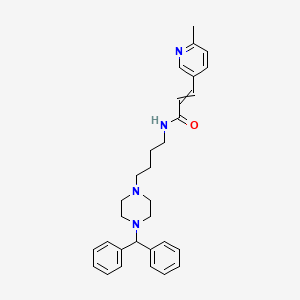

C30H36N4O |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

N-[4-(4-benzhydrylpiperazin-1-yl)butyl]-3-(6-methylpyridin-3-yl)prop-2-enamide |

InChI |

InChI=1S/C30H36N4O/c1-25-14-15-26(24-32-25)16-17-29(35)31-18-8-9-19-33-20-22-34(23-21-33)30(27-10-4-2-5-11-27)28-12-6-3-7-13-28/h2-7,10-17,24,30H,8-9,18-23H2,1H3,(H,31,35) |

InChI Key |

DVYCNKDRINREMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C=CC(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL 3264 involves multiple steps, starting with the preparation of the key intermediates. The process typically includes the following steps:

Preparation of 6-methyl-3-pyridylacrylic acid: This intermediate is synthesized through a series of reactions, including the alkylation of pyridine and subsequent oxidation.

Formation of the acrylamide derivative: The 6-methyl-3-pyridylacrylic acid is then reacted with a suitable amine to form the acrylamide derivative.

Coupling with 4-(4-diphenylmethyl-1-piperazinyl)butylamine: The final step involves coupling the acrylamide derivative with 4-(4-diphenylmethyl-1-piperazinyl)butylamine under specific reaction conditions, such as the use of coupling agents and solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AL 3264 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and piperazinyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

AL 3264 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of AL 3264 involves multiple pathways:

Inhibition of 5-lipoxygenase activity: The compound inhibits the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, potent mediators of allergic reactions.

Suppression of histamine release: It suppresses the release of histamine from mast cells, reducing the severity of allergic responses.

Antagonism of histamine H1 receptors: The compound acts as an antagonist at histamine H1 receptors, blocking the effects of histamine and alleviating allergic symptoms.

Comparison with Similar Compounds

Aluminum Chloride Hydrate (AlCl₃·6H₂O)

| Property | AL 3264 (Anhydrous AlCl₃) | Aluminum Chloride Hydrate |

|---|---|---|

| Molecular Formula | AlCl₃ | AlCl₃·6H₂O |

| State | White crystalline solid | Hexahydrate (crystalline) |

| Reactivity | Reacts violently with water | Soluble in water, less reactive |

| Catalytic Activity | Strong Lewis acid | Weaker acidity due to hydration |

| Applications | Organic synthesis | Water treatment, cosmetics |

Key Differences :

Ferric Chloride (FeCl₃)

| Property | This compound (Anhydrous AlCl₃) | Ferric Chloride (FeCl₃) |

|---|---|---|

| Metal Center | Aluminum | Iron |

| Lewis Acidity | Stronger (higher electrophilicity) | Moderate |

| Toxicity | LD₅₀ = 3730 mg/kg (rat) | LD₅₀ = 450 mg/kg (rat) |

| Industrial Use | Petrochemical catalysts | Water purification, PCB etching |

Key Differences :

- FeCl₃ is less corrosive but more toxic than AlCl₃. While both are Lewis acids, AlCl₃ is preferred in hydrocarbon transformations, whereas FeCl₃ excels in oxidative applications .

Comparison with Functionally Similar Compounds

Boron Trifluoride (BF₃)

| Property | This compound (Anhydrous AlCl₃) | Boron Trifluoride (BF₃) |

|---|---|---|

| Lewis Acidity | Strong | Very strong |

| State | Solid | Gas (liquefied under pressure) |

| Handling | Requires moisture-free storage | Requires gas containment systems |

| Applications | Polymerization catalysts | Epoxy resin curing, alkylation |

Key Differences :

Sulfuric Acid (H₂SO₄)

| Property | This compound (Anhydrous AlCl₃) | Sulfuric Acid (H₂SO₄) |

|---|---|---|

| Acid Type | Lewis acid | Brønsted acid |

| Corrosivity | High (Class 8) | Extreme (Class 8) |

| Reaction Medium | Non-aqueous | Aqueous or concentrated |

| Catalytic Role | Electrophilic activation | Protonation, dehydration |

Key Differences :

- H₂SO₄ is a Brønsted acid with broader industrial use (e.g., fertilizer production), while AlCl₃ is specialized for electrophilic aromatic substitutions .

Critical Analysis of Research Findings

- Efficiency : Anhydrous AlCl₃ outperforms hydrated forms and FeCl₃ in Friedel-Crafts reactions but requires stringent moisture control, increasing operational costs .

- Safety : FeCl₃ and BF₃ pose higher toxicity risks, whereas AlCl₃’s primary hazard is corrosivity .

- Emerging Alternatives : Ionic liquids and zeolites are gaining traction as recyclable alternatives to AlCl₃, though their catalytic activity remains inferior .

Q & A

Basic Question: What is the chemical composition of AL 3264, and how is it prepared for analytical applications?

Answer:

this compound is a certified metal standard solution containing cadmium (8 mg/L), cobalt, copper, iron, lead, manganese, nickel, and zinc (each 10 mg/L) in a 0.1 mol/L nitric acid matrix. It is designed for calibrating instruments like ICP-MS or AAS in water quality analysis. Preparation involves gravimetric dilution from high-purity metal salts under controlled laboratory conditions to ensure traceability and accuracy. Strict adherence to ISO/IEC 17025 guidelines is recommended for in-lab preparation to avoid contamination .

Basic Question: What are the optimal storage conditions for this compound to preserve its integrity?

Answer:

this compound should be stored in a dark, inert container (e.g., HDPE bottles) at 4–10°C to minimize acid evaporation and metal oxidation. Periodic verification via spike recovery tests is advised to confirm stability. Degradation indicators include pH shifts (>0.2 units) or precipitation, which necessitate recalibration .

Advanced Question: How can this compound be integrated into a multi-element calibration design for ICP-MS, and what statistical validation methods are required?

Answer:

For multi-element calibration, prepare a series of dilutions from this compound to cover the expected analyte range. Use matrix-matched standards to account for ionization interferences. Validate accuracy through:

- Recovery tests (85–115% acceptable range).

- Standard Reference Materials (SRMs) from NIST for cross-validation.

- Uncertainty quantification via Monte Carlo simulations or propagation of error models.

Report results with expanded uncertainties (k=2) to meet ISO 6349 standards .

Advanced Question: What methodologies mitigate matrix interference when using this compound in complex environmental samples?

Answer:

Interference mitigation strategies include:

- Internal standardization (e.g., adding Yttrium or Indium to correct for signal drift).

- Sample pretreatment (e.g., chelation extraction or acid digestion to isolate target metals).

- Collision/reaction cell technology in ICP-MS to reduce polyatomic interferences.

Validate methods using spiked samples and compare recovery rates against this compound-certified values .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

this compound is classified under UN 3264 (corrosive liquid, acidic, inorganic). Handling requires:

- PPE : Nitrile gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid HNO3 vapor exposure.

- Waste disposal : Neutralize with sodium bicarbonate before disposal, adhering to local hazardous waste regulations. Document risk assessments per OSHA guidelines .

Advanced Question: How can researchers resolve discrepancies between this compound-based measurements and alternative standards (e.g., NIST SRM 1643e)?

Answer:

Discrepancies may arise from matrix differences or instrument bias. Steps for resolution:

Cross-check calibration curves using both standards under identical conditions.

Analyze a third-party SRM to identify systematic errors.

Apply multivariate regression to adjust for matrix-specific biases.

Publish methodological transparency, including uncertainty budgets and instrument parameters, to enable reproducibility .

Basic Question: What quality control measures ensure reliable data when using this compound?

Answer:

Implement:

- Blank analysis to detect contamination.

- Duplicate samples (CV <5% acceptable).

- Continuing calibration verification (CCV) every 10 samples.

Use control charts to monitor long-term precision and drift .

Advanced Question: How can this compound support novel research in speciation analysis of heavy metals?

Answer:

Couple this compound with hyphenated techniques like HPLC-ICP-MS to study metal speciation. For example:

- Chromatographic separation : Use anion-exchange columns to isolate Cr(III) vs. Cr(VI).

- Post-column isotope dilution with this compound to quantify species.

Validate with species-specific SRMs and report detection limits (e.g., 0.1 µg/L for Cd species) .

Advanced Question: What experimental designs optimize this compound for longitudinal environmental monitoring studies?

Answer:

Design considerations:

- Temporal sampling : Stratify sampling across seasons to account for variability.

- Batch-wise calibration : Refresh this compound standards daily to avoid acid depletion.

- Data normalization : Use geochemical indices (e.g., enrichment factors) relative to this compound-certified values.

Employ mixed-effects models to analyze time-series data .

Basic Question: How does this compound compare to other metal standards (e.g., Metals Standard V) in sensitivity?

Answer:

this compound has lower Cd concentration (8 mg/L vs. 100 mg/L in Metals Standard V), making it suitable for trace-level analysis. Sensitivity depends on the instrument’s detection limits: this compound is optimal for environmental samples with µg/L–mg/L ranges, while Standards V/VII are better for industrial effluents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.